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molecular formula C14H18NNaO6S2 B8555957 sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate

sodium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate

Cat. No. B8555957
M. Wt: 383.4 g/mol
InChI Key: RANLTMVHUAJMKY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927719B2

Procedure details

A mixture of 14 g of sodium 2,3,3-trimethyl-3H-indole-5-sulfonate and 14 g 1,3-propanesultone in 100 mL dicholorobenzene was heated at 110° C. for 2 h. After it cooled down, the solvent is decanted. The resulting solid was then dissolved in 100 mL of acetonitrile, and 300 mL of ethyl acetate was added. The resulting sticky solid was again stirred in 300 mL of ethyl acetate to yield 20 g of the product.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([CH3:12])([CH3:11])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13]([O-:16])(=[O:15])=[O:14])[CH:8]=2)[N:3]=1.[Na+:17].[CH2:18]1[CH2:24][S:21](=[O:23])(=[O:22])[O:20][CH2:19]1>>[CH3:1][C:2]1[C:10]([CH3:11])([CH3:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13]([O-:16])(=[O:15])=[O:14])[CH:8]=2)[N+:3]=1[CH2:19][CH2:18][CH2:24][S:21]([O-:23])(=[O:22])=[O:20].[Na+:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C1(C)C)S(=O)(=O)[O-].[Na+]
Name
Quantity
14 g
Type
reactant
Smiles
C1COS(=O)(=O)C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting sticky solid was again stirred in 300 mL of ethyl acetate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it cooled down
CUSTOM
Type
CUSTOM
Details
the solvent is decanted
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was then dissolved in 100 mL of acetonitrile
ADDITION
Type
ADDITION
Details
300 mL of ethyl acetate was added

Outcomes

Product
Name
Type
product
Smiles
CC1=[N+](C2=CC=C(C=C2C1(C)C)S(=O)(=O)[O-])CCCS(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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